molecular formula C14H22N2O5 B15127352 1-[(Tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid

1-[(Tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid

Cat. No.: B15127352
M. Wt: 298.33 g/mol
InChI Key: SPPSXSKRCLNVBL-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid is a spirocyclic compound featuring:

  • A tert-butoxycarbonyl (Boc) protecting group, commonly used to shield amines during synthesis .
  • A spiro junction connecting an azetidine (4-membered nitrogen ring) and a fused furo[3,4-c]pyrrole system (5-membered oxygen-nitrogen heterocycle) .
  • A carboxylic acid group at the 3'a position, enabling further functionalization or salt formation .

Properties

Molecular Formula

C14H22N2O5

Molecular Weight

298.33 g/mol

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3a,4,5,6-tetrahydro-1H-furo[3,4-c]pyrrole-3,3'-azetidine]-6a-carboxylic acid

InChI

InChI=1S/C14H22N2O5/c1-12(2,3)21-11(19)16-6-14(7-16)9-4-15-5-13(9,8-20-14)10(17)18/h9,15H,4-8H2,1-3H3,(H,17,18)

InChI Key

SPPSXSKRCLNVBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C3CNCC3(CO2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₂H₁₉NO₅ (as per structurally similar analogs in ).
  • Molecular Weight : ~257.28 g/mol .
  • Applications : Intermediate in drug synthesis, particularly for kinase inhibitors and protease-targeted therapies due to its rigid spiro architecture .

Comparison with Structurally Similar Compounds

Compounds with Similar Spiro or Furo-Pyrrole Frameworks

Compound Name Molecular Formula Key Structural Differences Biological/Functional Relevance Reference
5-[(tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid C₁₄H₂₃NO₅ Dimethyl substituents on the pyrrole ring Enhanced steric hindrance; lower solubility in polar solvents
Hexahydro-1H-furo[3,4-c]pyrrole C₆H₉NO Lacks Boc and carboxylic acid groups Simpler scaffold; used as a base for derivatization
1-[(tert-butoxy)carbonyl]-decahydrocyclohepta[b]pyrrole-3a-carboxylic acid C₁₅H₂₅NO₅ 7-membered cycloheptane ring instead of azetidine Increased conformational flexibility; broader enzyme inhibition

Key Insights :

  • Dimethyl groups in the furo[3,4-c]pyrrole analog (C₁₄H₂₃NO₅) reduce reactivity at the pyrrole nitrogen, limiting its utility in nucleophilic substitutions .

Boc-Protected Azetidine Derivatives

Compound Name Molecular Formula Key Features Synthetic Yield Reference
1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid C₉H₁₃F₂NO₄ Difluoromethyl group at azetidine C3 85%
1-[(Tert-butoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid C₉H₁₄FNO₄ Fluorine substituent instead of spiro system 78%
Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate C₃₂H₃₄N₄O₅ Indole substituents; no spiro structure 98%

Key Insights :

  • The target compound’s spiro architecture differentiates it from linear azetidine derivatives, offering unique spatial arrangement for target binding .
  • Indole-containing analogs (e.g., C₃₂H₃₄N₄O₅) exhibit higher synthetic yields (98%) due to stabilized intermediates in CuCl₂-catalyzed reactions, but lack the stereochemical control afforded by spiro systems .

Carboxylic Acid-Containing Heterocycles

Compound Name Core Structure Functional Groups Biological Activity Reference
4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid Pyrazolo-pyridine Trifluoromethyl, methoxy, Boc groups Anticancer (kinase inhibition)
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid Azetidine + benzene Benzoic acid instead of spiro system Antibacterial

Key Insights :

  • The trifluoromethyl group in pyrazolo-pyridine derivatives enhances metabolic stability but introduces synthetic challenges absent in the spiro-azetidine target compound .
  • Benzene-containing analogs (e.g., 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid) show broader antibacterial activity but lack the target’s conformational restraint .

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